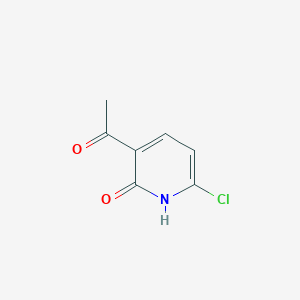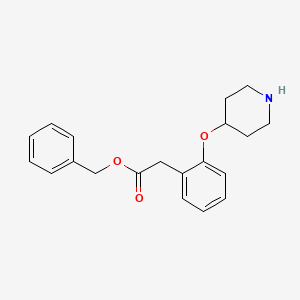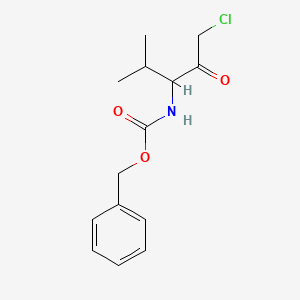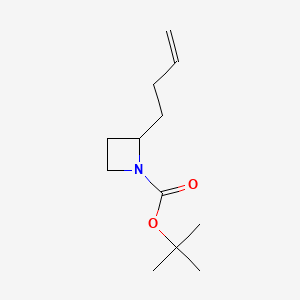
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, a boronic ester group, and a cyano group, making it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile typically involves the following steps:
Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable halide precursor under palladium-catalyzed cross-coupling conditions.
Quinoxaline Synthesis: The boronic acid derivative is then coupled with a quinoxaline derivative under Suzuki-Miyaura cross-coupling conditions.
Cyano Group Introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and various metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products Formed:
Oxidized derivatives of the quinoxaline core.
Reduced forms of the compound.
Substituted quinoxaline derivatives with various functional groups.
Coupled products with different aryl or alkyl groups.
科学的研究の応用
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group makes it an excellent candidate for cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is utilized in the development of bioactive compounds. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways and the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its versatility and reactivity make it an essential component in the manufacturing of high-performance materials.
作用機序
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
類似化合物との比較
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bis(pinacolato)diboron
Uniqueness: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile stands out due to its quinoxaline core, which provides a rigid and planar structure This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic esters
特性
分子式 |
C15H16BN3O2 |
|---|---|
分子量 |
281.12 g/mol |
IUPAC名 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C15H16BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(9-17)12-13(11)19-8-7-18-12/h5-8H,1-4H3 |
InChIキー |
XSRXZSUFBMOOOH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)C#N)N=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)


![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)




![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)

![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
